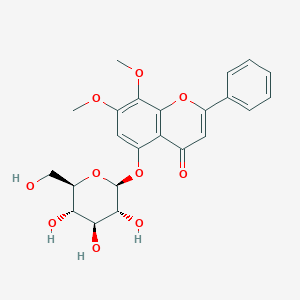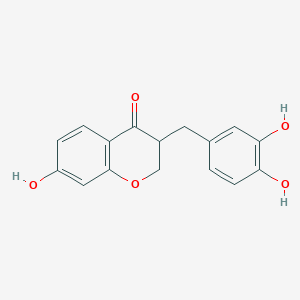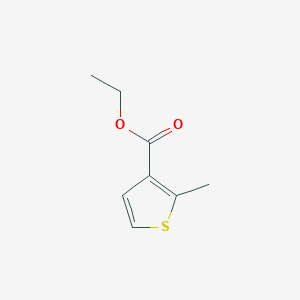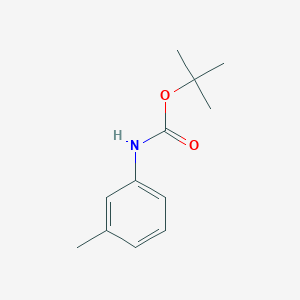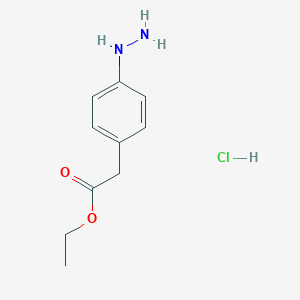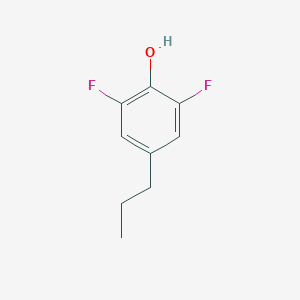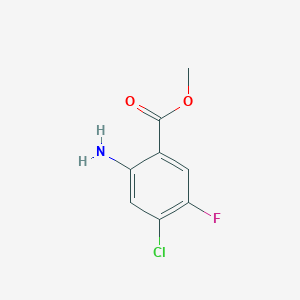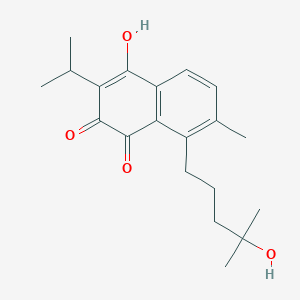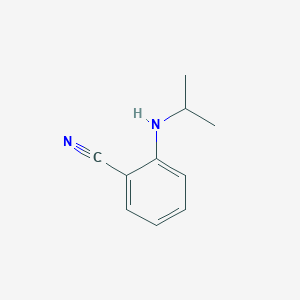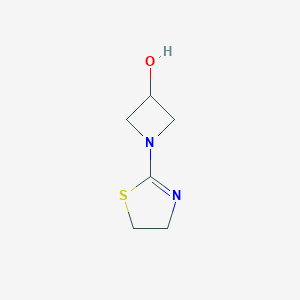
1-(4,5-二氢噻唑-2-基)氮杂环丁烷-3-醇
描述
Molecular Structure Analysis
The molecular formula of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol” is C6H10N2OS, and its molecular weight is 158.22 g/mol. The InChI code for a similar compound, “1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride”, is provided , which might give some insights into the structure of “1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol”.科学研究应用
合成路线和生物学重要性
1,2,3-三唑及其衍生物等与“1-(4,5-二氢噻唑-2-基)氮杂环丁烷-3-醇”具有结构特征的化合物,在从药物发现到材料科学的广泛应用中至关重要。铜催化的叠氮化物-炔环加成,一种称为点击化学的基石方法,一直是合成这些化合物的工具,展示出高产率、选择性和效率。这种合成方法促进了具有广泛生物活性的分子的产生,这构成了它们在药物化学和药物研究中的重要性 (Kaushik 等人,2019)。
抗氧化剂活性测定
抗氧化剂活性的评估在食品工程、医学和药学中至关重要。氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 检测等技术对于评估复杂样品的抗氧化能力至关重要。这些基于电子转移和氢原子转移机制的方法对于阐明涉及抗氧化剂的过程的操作动力学至关重要,包括与“1-(4,5-二氢噻唑-2-基)氮杂环丁烷-3-醇”在结构上相关的抗氧化剂 (Munteanu 和 Apetrei,2021)。
抗菌和抗病毒剂
苯并噻唑部分和衍生物表现出广泛的生物活性,包括抗菌和抗病毒作用。这些化合物通过各种结构修饰,已显示出作为针对多种病原微生物和病毒的治疗剂的潜力。该领域的持续研究对于开发对抗生素耐药性和新出现的病毒性疾病的新药至关重要 (Elamin、Abd Elrazig Salman Abd Elaziz 和 Abdallah,2020)。
属性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPTNRHTKKATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450764 | |
| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
CAS RN |
161715-27-1 | |
| Record name | 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

